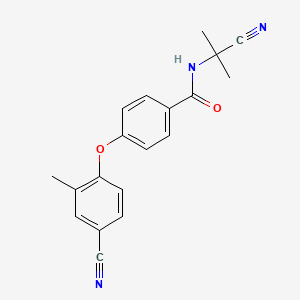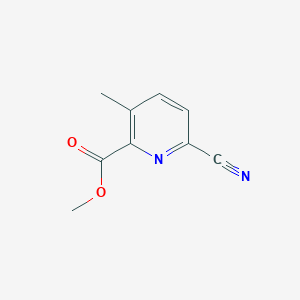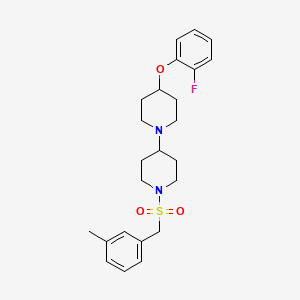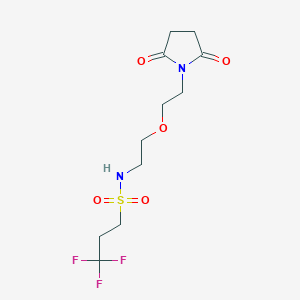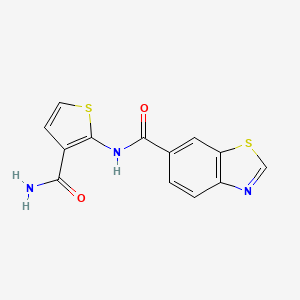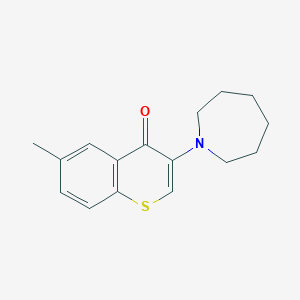
3-(Azepan-1-yl)-6-methylthiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Chromenone is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a carbonyl group .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the azepane ring attached to the chromenone structure. The exact structure would depend on the positions of the azepane and methylthio groups on the chromenone ring .Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the presence of the carbonyl group in the chromenone and the nitrogen in the azepane. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Multicomponent Cycloaddition Reactions : A study demonstrated the efficiency of air-stable azomethine ylides in catalytic multicomponent cycloaddition reactions, resulting in the formation of biologically active 1,4-diazepine compounds. This indicates the potential of 3-(Azepan-1-yl)-6-methylthiochromen-4-one in synthesizing complex heterocyclic structures through similar reactions (Dong Jin Lee et al., 2014).
Free-Radical Ring-Opening Polymerization : Research on new free-radical ring-opening acrylate monomers suggests that compounds similar to 3-(Azepan-1-yl)-6-methylthiochromen-4-one could exhibit high reactivity toward free-radical homo- or copolymerization, potentially serving as novel monomers for the development of polymers with unique properties (R. Evans et al., 1994).
Biological-Oriented Synthesis
- Catalytic Enantioselective Synthesis : The compound's structure aligns with research on the catalytic enantioselective synthesis of complex products, including pyrrolidines and azepines, through 1,3-dipolar cycloaddition reactions of azomethine ylides. This suggests its potential role in synthesizing bioactive molecules or as a building block in drug discovery (Rishikesh Narayan et al., 2014).
Novel Synthesis Pathways
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of nitro-substituted tetrahydropyridoazepines from azepan-4-ones shows the potential for 3-(Azepan-1-yl)-6-methylthiochromen-4-one to undergo efficient and regioselective synthesis pathways, leading to the creation of novel heterocyclic compounds (T. Schultz et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(azepan-1-yl)-6-methylthiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-12-6-7-15-13(10-12)16(18)14(11-19-15)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXZPINQOLSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)

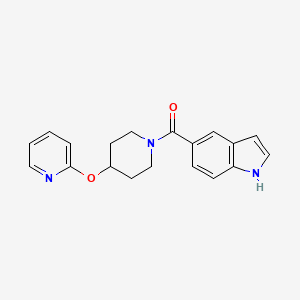
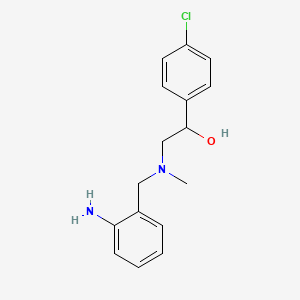
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
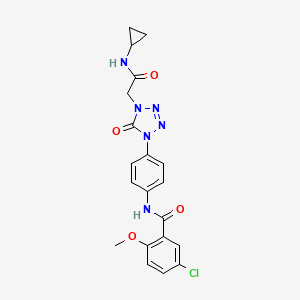
![4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2729935.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)
